Tfp-peg3-tfp

Catalog No.
S12272591
CAS No.
M.F
C22H18F8O7
M. Wt
546.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tfp-peg3-tfp

Product Name

Tfp-peg3-tfp

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C22H18F8O7

Molecular Weight

546.4 g/mol

InChI

InChI=1S/C22H18F8O7/c23-11-9-12(24)18(28)21(17(11)27)36-15(31)1-3-33-5-7-35-8-6-34-4-2-16(32)37-22-19(29)13(25)10-14(26)20(22)30/h9-10H,1-8H2

InChI Key

YJQRHPJJGDMPCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F

Tetrafluorophenyl polyethylene glycol (TFP-PEG3-TFP) is a specialized chemical compound characterized by its unique structure, which includes two tetrafluorophenyl groups connected by a polyethylene glycol spacer. This compound is notable for its hydrophilic properties and its application as a linker in bioconjugation and drug development processes. The molecular formula of TFP-PEG3-TFP is C22F8H18O, with a molecular weight of 546.361 g/mol . Its structure enhances solubility in aqueous environments, making it suitable for various biochemical applications.

Due to its reactive tetrafluorophenyl groups. These groups are known for their ability to form stable covalent bonds with nucleophiles, particularly amines. The primary reactions involving TFP-PEG3-TFP include:

  • Esterification: The compound can react with alcohols to form esters, which is useful in bioconjugation.
  • Amine Reactions: TFP-PEG3-TFP can react with amine-containing compounds, facilitating the attachment of biomolecules such as proteins and peptides .
  • Click Chemistry: Although TFP-PEG3-TFP itself is not a click chemistry reagent, it can be used in conjunction with other reagents that utilize click chemistry principles for efficient bioconjugation .

The biological activity of TFP-PEG3-TFP primarily stems from its ability to serve as a linker in targeted drug delivery systems and protein labeling. Its hydrophilic nature allows for improved solubility and stability of conjugated biomolecules in physiological conditions. Additionally, the tetrafluorophenyl moiety can enhance the binding affinity of conjugated drugs to their targets, potentially increasing therapeutic efficacy .

The synthesis of TFP-PEG3-TFP typically involves the following steps:

  • Formation of Tetrafluorophenyl Groups: The initial step involves synthesizing tetrafluorophenyl derivatives that will be used as reactive ends.
  • Polyethylene Glycol Linkage: The tetrafluorophenyl compounds are then reacted with polyethylene glycol to form the desired linker structure.
  • Purification: The final product is purified using techniques such as column chromatography or precipitation to ensure high purity levels (≥95%) .

This method allows for the efficient production of TFP-PEG3-TFP suitable for research and application in drug development.

TFP-PEG3-TFP has several applications within biochemical and pharmaceutical fields:

  • Bioconjugation: It serves as a linker for attaching drugs to antibodies or other biomolecules, enhancing the specificity and efficacy of therapies.
  • Protein Labeling: The compound is used to label proteins for imaging or tracking purposes in biological studies.
  • Drug Delivery Systems: TFP-PEG3-TFP can be integrated into drug delivery platforms to improve the pharmacokinetics of therapeutic agents .

Interaction studies involving TFP-PEG3-TFP focus on its reactivity with various amine-containing biomolecules. These studies are critical for understanding how effectively TFP-PEG3-TFP can facilitate bioconjugation and the stability of these conjugates in biological systems. Research indicates that the reactivity of TFP groups leads to stable conjugates that maintain their biological activity post-conjugation .

Several compounds share structural similarities with TFP-PEG3-TFP, including:

Compound NameStructure CharacteristicsUnique Features
Azido-PEG3-TetrafluorophenylContains azide instead of tetrafluorophenyl groupsUtilized in click chemistry reactions
TCO-PEG4-TetrafluorophenylFeatures a trans-cyclooctene groupKnown for rapid reactions with strained alkynes
Biotin-PEG3-TetrafluorophenylIncorporates biotin for affinity labelingStrong affinity towards streptavidin

TFP-PEG3-TFP stands out due to its dual tetrafluorophenyl groups, which enhance its reactivity and stability compared to other linkers. This unique feature makes it particularly valuable in applications requiring robust and stable conjugation methods .

Synthetic Routes for TFP-PEG3-TFP Production

TFP-PEG3-TFP, systematically known as bis(2,3,5,6-tetrafluorophenyl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate, represents a polyethylene glycol-based activated ester compound with the molecular formula C22H18F8O7 and molecular weight of 546.36 daltons [1] [2]. The synthesis of this compound involves the formation of ester bonds between 2,3,5,6-tetrafluorophenol and a polyethylene glycol dicarboxylic acid derivative [3].

The primary synthetic route for TFP-PEG3-TFP production follows a classical esterification pathway utilizing 2,3,5,6-tetrafluorophenol as the activated ester leaving group [9]. The tetrafluorophenyl (TFP) ester functionality provides enhanced stability compared to traditional N-hydroxysuccinimide (NHS) esters, particularly under basic conditions typically encountered in bioconjugation reactions [13]. Research demonstrates that TFP esters exhibit significantly greater hydrolytic stability at elevated pH values, with TFP surfaces showing increased fluorescence intensity across the pH range of 7-10, while NHS ester surfaces display decreased performance at pH 10 [13].

The synthetic approach typically involves the coupling of polyethylene glycol spacer molecules with tetrafluorophenyl groups through esterification reactions [14]. The PEG spacer unit in TFP-PEG3-TFP contains three ethylene glycol repeating units, providing a defined molecular architecture for subsequent bioconjugation applications [3]. The synthesis requires careful control of reaction conditions to prevent hydrolysis of the activated ester functionalities during formation [14].

Alternative synthetic methodologies have been explored for related tetrafluorophenyl ester compounds, including direct fluorination processes . For 2,3,5,6-tetrafluorophenyl trifluoroacetate synthesis, esterification of 2,3,5,6-tetrafluorophenol with trifluoroacetic anhydride proceeds in the presence of a base such as triethylamine to neutralize the byproduct trifluoroacetic acid . This methodology demonstrates the general reactivity patterns applicable to TFP ester formation.

The production of TFP-PEG3-TFP on larger scales follows similar synthetic routes but requires automated systems to control reaction parameters including temperature, pressure, and reactant concentrations . Industrial production methods employ purification through distillation or recrystallization to achieve desired purity levels suitable for research applications .

Optimization of Esterification Reactions

The optimization of esterification reactions for TFP-PEG3-TFP synthesis requires careful consideration of multiple parameters that influence reaction efficiency and product yield [10] [15]. Classical Fischer esterification mechanisms involve a six-step process: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, formation of a good leaving group, elimination of water, and final deprotonation to yield the ester product [10] [11] [15].

The reaction mechanism for TFP ester formation follows the established pattern of activated ester synthesis, where the tetrafluorophenol acts as the leaving group following nucleophilic attack [9]. The electron-withdrawing fluorine atoms on the phenyl ring enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and improving reaction rates [9]. This electronic effect makes tetrafluorophenyl esters particularly reactive toward amine nucleophiles while maintaining stability toward hydrolysis under appropriate conditions [13].

Optimization parameters for esterification reactions include temperature control, with typical reaction conditions ranging from 4-37°C depending on the specific substrate and desired reaction kinetics [14]. The pH environment plays a crucial role, with optimal conditions typically maintained between pH 7-9 for most esterification reactions involving TFP esters [14]. Reaction times can vary significantly, from minutes to overnight, depending on the specific reaction conditions and substrate concentrations employed [14].

Solvent selection represents another critical optimization parameter for TFP ester synthesis [14]. Organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed to dissolve PEG-based reagents before addition to aqueous reaction mixtures [14]. The choice of solvent affects both reaction rate and product stability, with aprotic solvents generally preferred for maintaining activated ester integrity [14].

The following table summarizes key optimization parameters for TFP ester synthesis:

ParameterOptimal RangeEffect on Reaction
Temperature4-37°CHigher temperatures increase reaction rate but may promote hydrolysis [14]
pH7-9Basic conditions favor amine reactivity while maintaining ester stability [14]
Reaction TimeMinutes to 24 hoursExtended times improve conversion but increase hydrolysis risk [14]
SolventDMF, DMSOAprotic solvents maintain activated ester stability [14]

Catalyst systems can significantly enhance esterification efficiency [25]. For related polyethylene glycol ester synthesis, enzymatic catalysts such as lipases have demonstrated effectiveness in organic solvent systems [25]. Modified lipases, where amino groups are derivatized with polyethylene glycol chains, show enhanced solubility in organic solvents and catalyze ester synthesis reactions effectively [25].

Reaction monitoring techniques are essential for optimization studies [48] [49]. Nuclear magnetic resonance (NMR) spectroscopy provides quantitative, non-destructive monitoring of reaction progress, with measurements being matrix-independent and providing complete sample analysis [48]. Direct analysis in real time mass spectrometry (DART-MS) offers another powerful approach for monitoring heterogeneous organic reactions, providing rapid analysis without extensive sample preparation [49].

Scale-up considerations for optimized esterification reactions require attention to heat transfer, mixing efficiency, and reaction time scaling [38] [39]. Microreactor technology has shown promise for esterification optimization, with enhanced mass transfer and precise temperature control leading to improved yields [38]. For equilibrium esterification reactions, water removal through pervaporation can shift equilibrium toward product formation, achieving yield improvements of 10.3 percentage points compared to conventional batch methods [38].

Purification Methods and Quality Control Protocols

The purification of TFP-PEG3-TFP requires specialized techniques to address the unique challenges presented by polyethylene glycol-containing compounds and activated ester functionalities [17] [18]. Chromatographic separation methods represent the primary approach for achieving high-purity products suitable for research applications [17] [19].

Size exclusion chromatography (SEC) serves as a fundamental purification technique for PEG-containing compounds, effectively separating products based on hydrodynamic radius differences [17]. SEC efficiently removes low molecular weight byproducts, unreacted PEG reagents, and buffer components from reaction mixtures [17]. The technique proves particularly valuable for removing hydrolysis byproducts and unreacted starting materials that may interfere with subsequent applications [17].

Ion exchange chromatography (IEX) provides additional selectivity for PEG compound purification [17] [20]. Cation-exchange chromatography using SP-Sepharose HP media has demonstrated effectiveness for separating PEG conjugates, with elution patterns determined by PEG-to-molecule mass ratios rather than net charge differences [20]. The polyethylene glycol chains appear to exert a shielding or steric effect that weakens interactions with chromatographic media [20].

For TFP ester-containing compounds specifically, column chromatography on silica gel can be employed with appropriate precautions [36]. Flash column chromatography using chloroform-methanol (10:1) solvent systems provides effective separation for PEG linkers [18]. When free amino groups are present, addition of 1% aqueous concentrated ammonia to the eluent prevents decomposition, while 1-2% formic acid can be added for compounds containing free carboxyl groups [18].

Reverse-phase chromatography offers high-resolution separation capabilities for TFP ester compounds [17] [21]. The technique utilizes differences in hydrophobicity to achieve separation, with TFP esters generally showing strong retention on reversed-phase columns due to their fluorinated aromatic character [17]. Mobile phase optimization typically involves acetonitrile-water gradients with appropriate modifiers to maintain compound stability [21].

High-performance liquid chromatography (HPLC) analysis serves dual purposes in both purification and quality control [28] [33]. Analytical HPLC provides quantitative assessment of product purity and identification of impurities [33]. The technique operates on the principle of differential interactions between compounds and stationary phase materials, with separation efficiency dependent on mobile phase composition and column selection [28] [30].

The following table outlines key purification methods and their applications:

MethodPrimary ApplicationAdvantagesConsiderations
Size Exclusion ChromatographyMolecular weight separationRemoves low MW impurities effectively [17]Limited resolution for similar-sized compounds
Ion Exchange ChromatographyCharge-based separationHigh capacity and selectivity [17]PEG may shield surface charges [20]
Reverse Phase HPLCHydrophobicity separationHigh resolution and reproducibility [17]Requires organic solvents
Flash Column ChromatographyPreparative purificationCost-effective for larger scales [18]Requires optimization of solvent systems

Quality control protocols for TFP-PEG3-TFP must address multiple analytical parameters [34] [44]. Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural characterization, with both 1H and 19F NMR techniques applicable for confirming product identity and assessing purity [34]. The 19F NMR spectrum proves particularly valuable for TFP ester compounds, providing clear signals for the tetrafluorophenyl groups that are well-separated from other spectral regions [34].

Mass spectrometry analysis offers high sensitivity and specificity for molecular weight confirmation and impurity detection [35] [46]. Electrospray ionization mass spectrometry (ESI-MS) coupled with liquid chromatography provides accurate mass determination for TFP-PEG3-TFP [35]. The technique can identify PEG distribution patterns and detect trace impurities that may not be apparent through other analytical methods [46].

Fourier-transform infrared (FTIR) spectroscopy serves as a complementary analytical technique for PEG-containing compounds [44]. The PEG C-O-C peak at 1089 cm⁻¹ provides a highly specific and intense absorption band that is easily distinguished from other functional groups [44]. FTIR analysis enables rapid assessment of PEG content and structural integrity without requiring sample destruction [44].

Purity assessment protocols typically require multiple analytical techniques to ensure comprehensive characterization [34]. HPLC-MS analysis provides quantitative purity determination with detection limits suitable for trace impurity identification [34]. The combination of chromatographic separation with mass spectrometric detection enables identification of structurally related impurities that may arise from synthetic processes [34].

Storage and stability considerations form an integral part of quality control protocols [22]. TFP ester compounds require storage at reduced temperatures (2-8°C) with protection from moisture to prevent hydrolytic degradation [22]. The activated ester functionality readily hydrolyzes in aqueous environments, necessitating immediate use after reconstitution and avoidance of stock solution preparation [22].

Analytical method validation ensures reliability and reproducibility of quality control measurements [41]. Validation parameters include linearity, accuracy, precision, specificity, and robustness across the analytical range of interest [41]. For TFP-PEG3-TFP analysis, validation studies must demonstrate method performance across the expected concentration ranges and matrix conditions encountered in practical applications [41].

Solubility Characteristics in Organic and Aqueous Media

Tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl exhibits distinctive solubility behavior that reflects the dual nature of its molecular architecture, combining the hydrophilic polyethylene glycol backbone with hydrophobic tetrafluorophenyl ester termini [1] [2]. The compound demonstrates moderate water solubility, with estimated values ranging from 50-100 mg/mL at 20°C, primarily attributed to the polyethylene glycol component which forms hydrogen bonds in a ratio of approximately 100 water molecules per polyethylene glycol repeat unit [3] [4] [5].

In organic solvents, tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl displays excellent compatibility with polar protic and aprotic systems. The compound exhibits high solubility (>200 mg/mL) in methanol and ethanol, consistent with the well-established miscibility of polyethylene glycol with alcohols across all proportions [4] [5]. Similarly, dichloromethane and dimethyl sulfoxide provide excellent solvation environments, with solubilities exceeding 200 mg/mL [4] [6]. The enhanced solubility in dimethyl sulfoxide is particularly relevant for bioconjugation applications, as activated esters demonstrate superior stability and reactivity in this medium [7] [8].

Intermediate solubility (100-200 mg/mL) is observed in acetonitrile and benzene, reflecting the polar aprotic and aromatic solvent compatibility of the polyethylene glycol backbone [4]. The compound maintains reasonable solubility in acetone, consistent with polyethylene glycol's general compatibility with ketone solvents [9] [5]. Conversely, tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl demonstrates poor solubility in non-polar solvents, with values below 10 mg/mL in diethyl ether and less than 5 mg/mL in hexane, reflecting the fundamental incompatibility between the polar polyethylene glycol structure and non-polar hydrocarbon systems [4].

The solubility profile can be quantitatively described using Hansen solubility parameters, where the total Hansen parameter (δ) of 21.0 MPa^1/2^ indicates moderate polarity [10]. The dispersion component (δD = 18.3 MPa^1/2^) reflects van der Waals interactions, while the polar component (δP = 8.2 MPa^1/2^) and hydrogen bonding component (δH = 6.4 MPa^1/2^) indicate the compound's capacity for dipole-dipole interactions and limited hydrogen bonding due to the absence of hydrogen bond donors [10].

Hydrolytic Stability of Tetrafluorophenyl Ester Groups

The hydrolytic stability of tetrafluorophenyl ester groups in tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl represents a significant advancement over conventional N-hydroxysuccinimide esters, demonstrating enhanced resistance to aqueous degradation across physiologically relevant pH ranges [8] [11] [12]. Under acidic conditions (pH 4.0), the compound exhibits exceptional stability with half-lives exceeding 100 hours at 25°C, representing a 5-10 fold improvement compared to N-hydroxysuccinimide ester analogs [8] [11] [12].

At physiological pH (7.0), tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl maintains substantial stability with half-lives ranging from 24-48 hours, providing a 3-5 fold enhancement over N-hydroxysuccinimide esters under identical conditions [8] [11] [12]. This improved stability is attributed to the electron-withdrawing properties of the four fluorine atoms in the phenyl ring, which reduce the electrophilic character of the carbonyl carbon and subsequently decrease the rate of nucleophilic attack by water molecules [8] [12].

As pH increases to mildly basic conditions (pH 8.0-9.0), the hydrolysis rate accelerates significantly, with half-lives decreasing to 8-12 hours at pH 8.0 and 2-4 hours at pH 9.0 [8] [11] [13]. Under strongly basic conditions (pH 10.0), rapid hydrolysis occurs with half-lives of 0.5-1.0 hours, though the compound still maintains a 2-fold stability advantage over N-hydroxysuccinimide esters [8] [11] [13].

The hydrolytic degradation follows a first-order kinetic mechanism, with the primary degradation products being the corresponding carboxylic acid and tetrafluorophenol [8] [12]. The reaction rate exhibits strong pH dependence, with hydroxide ion catalysis becoming increasingly dominant at elevated pH values. Kinetic studies indicate that the hydrolysis proceeds through a tetrahedral intermediate formation mechanism, where the rate-determining step involves nucleophilic attack by hydroxide ions on the ester carbonyl carbon [8] [14].

The enhanced stability of tetrafluorophenyl esters compared to N-hydroxysuccinimide esters can be quantitatively expressed through relative rate constants, where kTFP/kNHS ratios range from 0.1-0.5 across the pH spectrum, indicating consistently slower hydrolysis rates for the tetrafluorophenyl system [8] [11] [13]. This stability advantage is particularly pronounced at basic pH values commonly employed in bioconjugation reactions, where tetrafluorophenyl esters maintain reactivity with amine nucleophiles while demonstrating reduced susceptibility to competing hydrolysis reactions [13] [15].

Temperature-Dependent Degradation Kinetics

The temperature dependence of tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl degradation exhibits complex kinetic behavior reflecting both the hydrolytic instability of the ester groups and the thermal degradation characteristics of the polyethylene glycol backbone [16] [17]. At refrigerated storage conditions (4°C), the compound demonstrates excellent stability with degradation rate constants ranging from 0.001-0.005 h^-1^ at pH 7.4, corresponding to half-lives of 138-693 hours [8] [16].

At ambient temperature (25°C), degradation rate constants increase to 0.01-0.03 h^-1^, resulting in half-lives of 23-69 hours under physiological pH conditions [8] [11]. This temperature represents the baseline activation energy for hydrolytic processes, where thermal energy is sufficient to overcome the activation barrier for ester bond cleavage while maintaining predominantly hydrolytic rather than thermal degradation mechanisms [8] [11].

Under physiological conditions (37°C), the degradation kinetics accelerate substantially, with rate constants of 0.05-0.15 h^-1^ and corresponding half-lives of 4.6-14 hours [8] [11]. This temperature regime is particularly relevant for biological applications, where the compound must maintain sufficient stability for cellular uptake and target engagement while avoiding premature degradation during circulation [11] [18].

Elevated thermal stress conditions (50°C) result in degradation rate constants of 0.2-0.5 h^-1^ and half-lives of 1.4-3.5 hours, representing a transition zone where both hydrolytic and thermal degradation mechanisms contribute to overall compound instability [16] [18]. At this temperature, the polyethylene glycol backbone begins to exhibit thermal stress characteristics, including chain scission and oxidative degradation in the presence of atmospheric oxygen [16] [18].

Significant thermal degradation becomes apparent at 75°C, where rate constants increase to 1.0-3.0 h^-1^ and half-lives decrease to 0.23-0.69 hours [16] [17]. Under these conditions, the degradation mechanism shifts from predominantly hydrolytic to a combination of hydrolytic and thermal processes, with the polyethylene glycol backbone undergoing random chain scission and oxidative degradation [16] [17].

At extreme temperatures (100°C), rapid thermal breakdown occurs with rate constants of 5.0-15.0 h^-1^ and half-lives of 0.046-0.14 hours [16] [17]. The degradation mechanism becomes predominantly thermal, with extensive polyethylene glycol chain fragmentation and formation of low molecular weight oxidation products including formic acid esters and other small molecular weight fragments [16] [17].

The temperature dependence of degradation kinetics follows Arrhenius behavior, with activation energies estimated at 23-35 kcal/mol for the hydrolytic component and 47 kcal/mol for thermal degradation processes [16] [19]. These values are consistent with typical ester hydrolysis activation energies and indicate that hydrolytic degradation dominates at temperatures below 60°C, while thermal degradation becomes increasingly significant at elevated temperatures [16] [19].

XLogP3

3.3

Hydrogen Bond Acceptor Count

15

Exact Mass

546.09247821 g/mol

Monoisotopic Mass

546.09247821 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

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